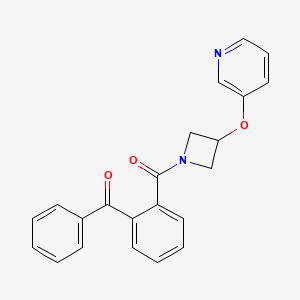
(2-Benzoylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2-Benzoylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a complex organic molecule. It contains a benzoylphenyl group, a pyridin-3-yloxy group, and an azetidin-1-yl group . These groups are common in many pharmaceutical compounds and could potentially exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For example, Narasimhan et al. synthesized a compound with a similar structure using a tube dilution method .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzoylphenyl group, pyridin-3-yloxy group, and azetidin-1-yl group each contribute unique structural characteristics .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Given the presence of several functional groups, it could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound has been involved in studies focusing on the synthesis of novel chemical structures. For instance, Sambaiah et al. (2017) described the synthesis of functionalized chromeno[4,3-d]pyrimidin-5-ols and pyrimidin-5-yl methanones via an ANRORC reaction involving 3-benzoyl chromones, highlighting the versatility of benzoylphenyl derivatives in constructing complex organic frameworks (Sambaiah et al., 2017).
Catalysis and Green Chemistry
In the realm of green chemistry and catalysis, Xu et al. (2017) explored the asymmetric reduction of 2-benzoylpyridine derivatives, showcasing the application of (2-Benzoylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone derivatives in enantioselective synthesis. They employed a Cryptococcus sp. whole-cell biocatalyst for the reduction of similar compounds, achieving high enantioselectivity and conversion rates, thereby demonstrating the potential of such compounds in developing new antiallergic drugs (Xu et al., 2017).
Medicinal Chemistry Applications
Research by Nicolaou et al. (2004) on derivatives of benzoylphenyl compounds, such as [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, highlighted their potency as aldose reductase inhibitors, which are crucial for managing complications related to diabetes. This study underscores the importance of benzoylphenyl derivatives in medicinal chemistry, particularly in designing inhibitors with improved efficacy and selectivity (Nicolaou et al., 2004).
Material Science and Engineering
In material science, the manipulation of benzoylphenyl compounds has been directed towards the development of new materials with specific properties. Kamogawa et al. (1979) synthesized 4-alkylphenyl 4-benzoyloxybenzoates bearing terminal vinyl groups, demonstrating the potential of such structures in creating novel monomers for mesomorphic materials. This research illustrates the versatility of benzoylphenyl derivatives in synthesizing materials with tailored electronic and structural properties (Kamogawa et al., 1979).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
phenyl-[2-(3-pyridin-3-yloxyazetidine-1-carbonyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21(16-7-2-1-3-8-16)19-10-4-5-11-20(19)22(26)24-14-18(15-24)27-17-9-6-12-23-13-17/h1-13,18H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHRXHUSVJZNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

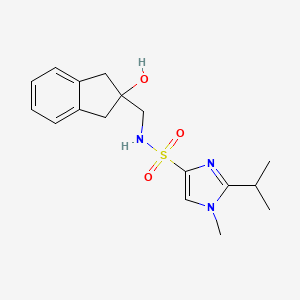
![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2743692.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B2743695.png)



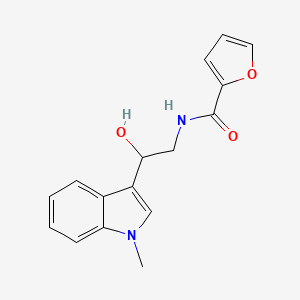
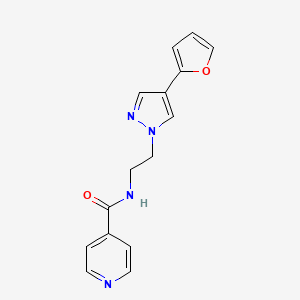
![Methyl 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2743704.png)
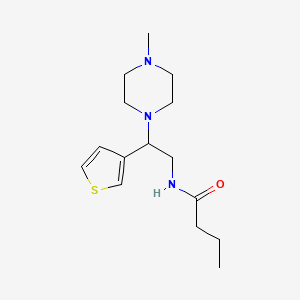
![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2743708.png)

![N-(4-ethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2743710.png)